2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid
Overview
Description
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is a cyclic organic compound with the molecular formula C9H14O3. It is a white crystalline solid that is soluble in water and ethanol. This compound is notable for its unique bicyclic structure, which consists of a bicyclo[3.2.1]octane ring system with a hydroxyl group at the 2-position and a carboxylic acid group at the 6-position. This structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid. According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This reaction sequence typically involves the use of samarium diiodide as a reducing agent and proceeds under mild conditions to yield the desired bicyclic product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: Lacks the hydroxyl and carboxylic acid groups, resulting in different chemical properties.
2-Hydroxybicyclo[3.2.1]octane: Lacks the carboxylic acid group, affecting its reactivity and solubility.
Bicyclo[3.2.1]octane-6-carboxylic acid:
Uniqueness
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the bicyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-2-1-5-3-6(8)4-7(5)9(11)12/h5-8,10H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQSHXLJRFYYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384384 | |
Record name | 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257932-29-9 | |
Record name | 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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